N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide, also known as KAT6A inhibitor, is a chemical compound that has shown potential in scientific research applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide inhibits this compound by binding to its bromodomain. This binding prevents the interaction between this compound and acetyl-CoA, thereby inhibiting the enzymatic activity of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide is its specificity for this compound. This specificity allows for targeted inhibition of this compound without affecting other histone acetyltransferases. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
Future research directions for N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide include exploring its potential in combination therapies for cancer and neurological disorders. The compound could also be studied for its effects on other histone acetyltransferases and epigenetic regulators. Additionally, further optimization of the synthesis method could improve the compound's solubility and bioavailability.
Conclusion:
This compound is a promising compound that has shown potential in scientific research applications. Its specificity for this compound and its ability to inhibit the proliferation of cancer cells and induce apoptosis make it a valuable tool for studying the role of this compound in disease. Further research is needed to fully understand the compound's potential and limitations.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide involves the reaction of tert-butyl 5-(3,4-dimethylphenoxy)-3-isoxazolecarboxylate with 1-bromobutane in the presence of potassium carbonate. The resulting product is then treated with trifluoroacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2-(3,4-dimethylphenoxy)butanamide has been studied for its potential as a this compound inhibitor. This compound is a histone acetyltransferase that plays a crucial role in gene expression regulation. Inhibition of this compound has been shown to have therapeutic potential in various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(3,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-7-15(23-14-9-8-12(2)13(3)10-14)18(22)20-17-11-16(24-21-17)19(4,5)6/h8-11,15H,7H2,1-6H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDPKZAOITFIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.